
(4-Methylsulfanylphenyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylthio)phenyl acetate is an organic compound with the molecular formula C9H10O2S It is a derivative of phenyl acetate, where a methylthio group (-SCH3) is attached to the para position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)phenyl acetate typically involves the reaction of 4-(Methylthio)phenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the phenol is replaced by an acetyl group, forming the acetate ester.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. One common method involves the use of cuprous ions and dimethylformamide (DMF) as a solvent, which facilitates the reaction between p-halogenated phenylacetic acid derivatives and sodium methyl mercaptide .
化学反応の分析
Types of Reactions
4-(Methylthio)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Methylthio)phenol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-(Methylthio)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Methylthio)phenyl acetate involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect biological pathways and enzyme activities, making it a useful compound in biochemical studies .
類似化合物との比較
Similar Compounds
4-(Methylthio)phenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
4-(Methylthio)phenol: Lacks the acetate group, making it less reactive in esterification reactions.
4-(Methylthio)benzaldehyde: Contains an aldehyde group, leading to different reactivity and applications.
Uniqueness
4-(Methylthio)phenyl acetate is unique due to the presence of both the methylthio and acetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
50910-13-9 |
|---|---|
分子式 |
C9H10O2S |
分子量 |
182.24 g/mol |
IUPAC名 |
(4-methylsulfanylphenyl) acetate |
InChI |
InChI=1S/C9H10O2S/c1-7(10)11-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3 |
InChIキー |
SYALUPHWPQJTEM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





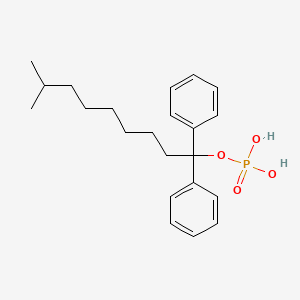
![3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13352742.png)
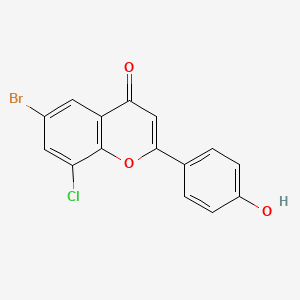
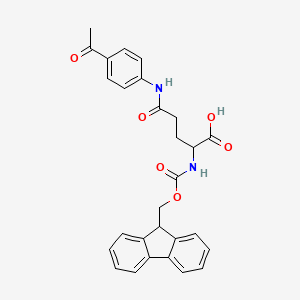

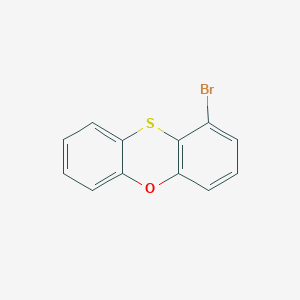
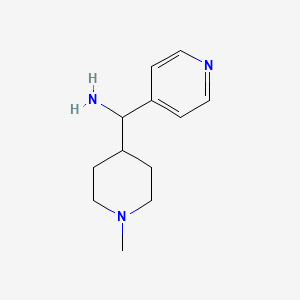
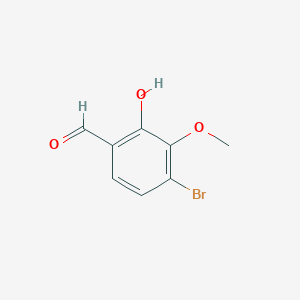
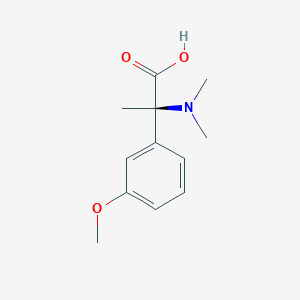
![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)
